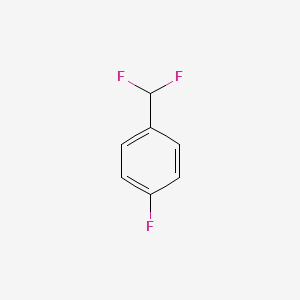

![molecular formula C14H16N2O B1303591 1-(4-甲氧基苯基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 112758-90-4](/img/structure/B1303591.png)

1-(4-甲氧基苯基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine" is a derivative of the pyrrolo[1,2-a]pyrazine class, which is a fused bicyclic structure consisting of a pyrrolo ring joined to a pyrazine ring. This class of compounds has been the subject of various studies due to their potential biological activities and their use as scaffolds in medicinal chemistry .

Synthesis Analysis

The synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through different synthetic routes. One approach involves the reaction of 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral auxiliaries such as (1S)-1-phenylglycinol or (1S)-valinol to form fused tricyclic oxazolidines, which are then converted to 1,2-disubstituted tetrahydropyrrolo[1,2-a]pyrazines by the addition of organometallic reagents . Another method includes the sequential reaction of pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine to synthesize polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. X-ray powder diffraction data have been reported for related compounds, providing detailed information on the crystal structure and confirming the absence of detectable impurities . Additionally, NMR spectroscopy has been used to characterize the structure of pyrazole derivatives, revealing the presence of intramolecular hydrogen bonds and tautomeric forms .

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazine derivatives can undergo a range of chemical reactions, expanding their chemical diversity. For instance, electrophilic acylation followed by aldol condensation has been used to create a new chemical library with distinctive substitution patterns . Moreover, reactions with nucleophiles have been demonstrated to give access to various polysubstituted ring-fused systems . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the biological screening results where the orientation of methoxy groups on the aromatic ring played a crucial role in the inhibition of human lymphoma U937 cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]pyrazine derivatives are influenced by their molecular structure. Spectral, magnetic, thermal, and electrical studies have been conducted on related compounds, revealing properties such as octahedral structure, thermogravimetric behavior, and electrical conductivity . The presence of substituents like methoxy groups can significantly affect these properties, as well as the biological activity of the compounds .

科学研究应用

药理活性和治疗潜力

1-(4-甲氧基苯基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪作为吡嗪衍生物,属于一类以其多样药理效应而闻名的化合物。吡嗪衍生物因其抗分枝杆菌、抗菌、抗真菌、抗糖尿病、利尿、抗癌、抗病毒、催眠和镇痛特性而受到研究。该类化合物中研究化合物的数量快速增长表明新药开发的巨大潜力。值得注意的是,蛋白激酶和 β-分泌酶的抑制剂是最有希望的应用领域之一,分别表明在抗增殖治疗和阿尔茨海默病治疗中具有潜在用途 (Doležal 和 Zítko,2015)。

对食品科学的贡献

通过美拉德反应 (MR) 产生的吡嗪极大地促进了食品的风味,提供烘焙、烤制和坚果风味。吡嗪生成控制策略强调了同时促进理想风味和最大程度减少有害美拉德反应产物 (MRP)、异味和不良颜色变化的双重需求。超声等新兴技术已被用于增强吡嗪的形成,展示了该化合物在食品科学和技术中的重要性 (Yu 等人,2021)。

在杂环化学中的作用

在有机化学领域,吡嗪衍生物的用途扩展到复杂分子的合成。多组分反应 (MCR) 以其原子经济性和生态友好性而特别值得注意,它可以在一步中合成稠合杂环,例如吡咯并吡嗪。这突出了吡嗪衍生物在促进具有潜在应用(包括制药)的新型化合物开发中的适应性和重要性 (Dhanalakshmi 等人,2021)。

未来方向

Pyrrolopyrazine derivatives, including “1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine”, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Future research could focus on exploring their synthetic pathways, biological activities, and potential applications in pharmaceuticals .

属性

IUPAC Name |

1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-12-6-4-11(5-7-12)14-13-3-2-9-16(13)10-8-15-14/h2-7,9,14-15H,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUFGJNASUNOHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377894 |

Source

|

| Record name | 1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine | |

CAS RN |

112758-90-4 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112758-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)